molecular formula C24H24N6O3 B2500810 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251677-74-3

2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2500810
M. Wt: 444.495
InChI Key: ODPADMMGQITSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that appears to be related to a class of compounds known for their pharmacological activities. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a piperazine moiety and a heterocyclic triazolo-pyridazine core. These structural features are often seen in molecules with potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that build up the complex structure from simpler precursors. The piperazine moiety, which is a common feature in these molecules, can be functionalized to introduce various substituents that may affect the biological activity of the compound. The synthesis process would likely involve the careful selection of reagents and conditions to construct the triazolo-pyridazine core and to attach the piperazine and phenyl groups in the correct positions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including piperazine and triazolo-pyridazine, which can interact with biological targets. The methoxyphenyl and phenyl substituents may contribute to the molecule's ability to bind to receptors or enzymes, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Chemical Reactions Analysis

Compounds with a piperazine moiety can undergo various chemical reactions, including bioactivation or metabolism in the body. As seen in paper , the piperazine ring can be metabolized to form reactive intermediates like glyoxal, which can lead to genotoxicity. Therefore, understanding the chemical reactivity of the piperazine ring is crucial for predicting the safety profile of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic rings suggests that it may have significant lipophilicity, which could affect its solubility and distribution in biological systems. The compound's stability, melting point, and solubility in various solvents would be important parameters to consider in the development of a drug candidate.

Relevant Case Studies

Although no specific case studies are provided for the exact compound, the papers do offer insights into the biological evaluation of similar compounds. For instance, paper describes a compound that inhibits phosphodiesterase 5 (PDE5) and has entered clinical trials due to its promising activity profile. This suggests that compounds with similar structural features may also have therapeutic potential and could be evaluated in similar biological studies.

Scientific Research Applications

Piperazine Derivatives in Scientific Research

Piperazine derivatives are explored extensively in medicinal chemistry due to their versatility and presence in a variety of pharmacologically active compounds. For instance, compounds incorporating the piperazine moiety have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activity against test microorganisms (Bektaş et al., 2007). Furthermore, piperazine derivatives have been identified as potential anti-diabetic drugs, evaluated over mechanisms such as dipeptidyl peptidase-4 inhibition and insulinotropic activities, indicating their significant role in developing treatments for metabolic disorders (Bindu et al., 2019).

Triazolo[4,3-b]Pyridazines in Scientific Research

Triazolo[4,3-b]pyridazines represent another class of compounds with notable applications in drug discovery and development. They have been implicated in the synthesis of small-molecule androgen receptor downregulators for the treatment of advanced prostate cancer, demonstrating the potential of these compounds in targeted cancer therapies (Bradbury et al., 2013). This highlights the relevance of triazolo[4,3-b]pyridazines in designing novel therapeutic agents.

properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-33-21-10-6-5-9-20(21)27-13-15-28(16-14-27)23(31)17-29-24(32)30-22(26-29)12-11-19(25-30)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPADMMGQITSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.